molecular formula C11H17BO3S B042097 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 596819-12-4

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B042097
M. Wt: 240.13 g/mol
InChI Key: WAUOLRNNTGNWJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several chemical reactions, including hydroboration and transesterification processes. For example, the crystal structure of a related compound was determined after it was prepared from 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and o-aminophenol, showcasing the complexity and precision required in synthesizing such compounds (Seeger & Heller, 1985).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like single crystal X-ray diffraction. The structural determination provides insights into the orthorhombic space group, lattice constants, and the coordination of the boron atom within the molecule, highlighting the importance of structural analysis in understanding the chemical behavior of these compounds (Seeger & Heller, 1985).

Scientific Research Applications

  • Structural Characterization : The crystal structure of a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolan, was analyzed, revealing a tetracoordinated boron atom with specific atomic distances, contributing to the understanding of the structural properties of such compounds (Seeger & Heller, 1985).

  • Synthesis of Novel Compounds : Research has focused on synthesizing new compounds using variants of the tetramethyl-1,3,2-dioxaborolane structure. For instance, the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been reported, indicating its potential as a raw substitute material for new compounds (Liao et al., 2022).

  • Electronics and Material Science : The derivatives of 1,3,2-dioxaborolane have been explored for their applications in electronics. For instance, novel boron-containing stilbene derivatives have potential applications in liquid crystal display (LCD) technology and as treatments for neurodegenerative diseases (Das et al., 2015).

  • Medicinal Chemistry : Ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, structurally related to tetramethyl-1,3,2-dioxaborolane, have been synthesized and shown to exhibit inhibitory activity against serine proteases. These findings highlight the compound's relevance in medicinal chemistry (Spencer et al., 2002).

  • Solar Cell Technology : Diketopyrrolopyrrole or benzodithiophene-arylamine small-molecule hole transporting materials, which include similar structural motifs, have been used in stable perovskite solar cells, demonstrating the compound's potential in renewable energy technologies (Liu et al., 2016).

  • Polymer Synthesis : The compound has been used in the Suzuki route to synthesize regioregular polyalkylthiophenes, which are important in the field of conductive polymers (Liversedge et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor/physician if feeling unwell .

properties

IUPAC Name

2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-9(13-5)16-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUOLRNNTGNWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630119
Record name 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

596819-12-4
Record name 2-(5-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596819-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
Z Hloušková, F Bureš - Arkivoc, 2017 - arkat-usa.org
Two new push-pull molecules with imidazole-4, 5-dicarbonitrile acceptor, thiophene and 2-methoxythiophene donors with potential use in photoredox catalysis were designed and …
Number of citations: 6 www.arkat-usa.org

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